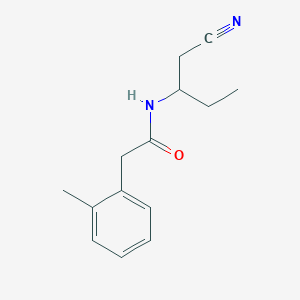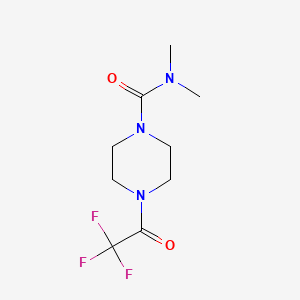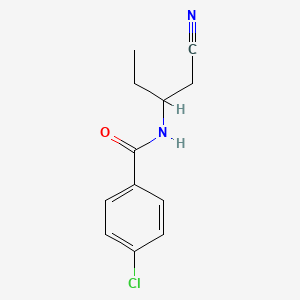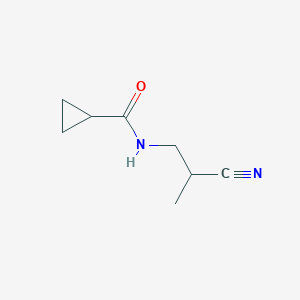
5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiophene derivative that has a bromine atom and a cyanobutyl group attached to it. The chemical formula of 5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is C11H12BrN2O2S.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is not well understood. However, it is believed to interact with certain proteins in the body, which may be responsible for its observed biochemical and physiological effects.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. It has been found to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is its excellent electron transport properties, which make it a potential candidate for use in organic electronics. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. One potential area of research is in the development of new organic electronic devices using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide involves the reaction of 5-bromo-2-chlorothiophene with potassium cyanide and 2-bromo-1-cyanobutane in the presence of a palladium catalyst. The resulting intermediate is then treated with 2-amino-3-bromoacrylamide to yield the final product.
Scientific Research Applications
5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. It has been found to exhibit excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
properties
IUPAC Name |
5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c1-2-8(3-4-12)13-10(14)7-5-9(11)15-6-7/h5-6,8H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOXJPAWTFQRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-cyanobutan-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)




![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

